molecular formula C6H7N3O B1461833 (e)-n'-hydroxypicolinimidamide CAS No. 1217430-03-9

(e)-n'-hydroxypicolinimidamide

Cat. No.: B1461833
CAS No.: 1217430-03-9
M. Wt: 137.14 g/mol
InChI Key: XKXCGXSHUNVFCT-UHFFFAOYSA-N
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Description

N’-hydroxypyridine-2-carboximidamide is a compound belonging to the class of N-substituted imidamide derivativesN’-hydroxypyridine-2-carboximidamide has been studied for its biological activities, including antimicrobial, bactericidal, and fungicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypyridine-2-carboximidamide can be achieved through various methods. One common approach involves a three-step procedure:

Industrial Production Methods

Industrial production methods for N’-hydroxypyridine-2-carboximidamide typically involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imidamides. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-hydroxypyridine-2-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxypyridine-2-carboximidamide involves its ability to interact with molecular targets and pathways. The compound can form complexes with divalent metal ions through its pyridine or amine and imine nitrogen atoms, forming five- or six-membered chelate rings. These interactions are crucial for its biological activities, such as antimicrobial and antihypertensive effects .

Comparison with Similar Compounds

N’-hydroxypyridine-2-carboximidamide can be compared with other similar compounds, such as:

    N’-hydroxy-N-alkylpyridinecarboximidamides: These compounds have similar structures but differ in their alkyl substituents.

    N’-hydroxy-N,N-dialkylpyridinecarboximidamides: These derivatives have two alkyl groups attached to the nitrogen atom.

    Simple Amidoximes: These compounds are structurally related but lack the pyridine ring.

The uniqueness of N’-hydroxypyridine-2-carboximidamide lies in its specific structure, which allows it to exhibit a wide range of biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXCGXSHUNVFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-60-9, 1772-01-6
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1772-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridylamidoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.0 g (9.6 mmol) of pyridine-2-carbonitrile, 1.0 g (14.4 mmol) of hydroxylammonium chloride and 1.6 ml (11.5 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.06 g (80% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
N′-Hydroxypyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of pyridine-2-carboxamide oxime with metal ions?

A1: Pyridine-2-carboxamide oxime typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. [, , ] This forms a stable five-membered chelate ring with the metal center.

Q2: Can you provide an example of a metal complex involving pyridine-2-carboxamide oxime and describe its structure?

A2: Certainly. In the complex bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)–Ethanol (1/2), pyridine-2-carboxamide oxime coordinates to a nickel(II) ion alongside two acetate ligands. [] The nickel(II) ion adopts a distorted octahedral geometry, with the pyridine-2-carboxamide oxime ligands occupying two coordination sites each.

Q3: How does the presence of ethanol influence the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)?

A3: The ethanol molecule acts as a solvate in the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II). [] It forms hydrogen bonds with the non-coordinated oxygen atoms of the acetate ligands, influencing the overall packing arrangement within the crystal lattice.

Q4: Are there examples of pyridine-2-carboxamide oxime acting as a bridging ligand in metal complexes?

A4: Yes, in the compound Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate, two pyridine-2-carboxamide oximate anions bridge two zinc(II) cations. [] This bridging occurs through the oxygen atom of the oxime group, leading to the formation of a dinuclear zinc complex.

Q5: What types of non-covalent interactions are observed in crystal structures containing pyridine-2-carboxamide oxime?

A5: Crystal structures containing pyridine-2-carboxamide oxime often exhibit a range of hydrogen bonding interactions. [, , , ] These include O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds, which contribute to the stability and packing arrangements within the crystal lattice.

Q6: Beyond its coordination chemistry, has pyridine-2-carboxamide oxime been studied in other contexts?

A6: Yes, pyridine-2-carboxamide oxime has been investigated in the context of co-crystals. [] For instance, a co-crystal of pyridine-2-carboxamide oxime with succinic acid has been reported, highlighting its potential for crystal engineering and materials science applications.

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